Cas no 53226-42-9 (Benzamide, N-cyclopentyl-)
Benzamide, N-cyclopentyl- Chemical and Physical Properties
Names and Identifiers
-
- Benzamide, N-cyclopentyl-
- IDI1_019782
- AKOS001613408
- EU-0069287
- SR-01000410759
- CS-0259876
- G31243
- EN300-7431622
- BRD-K69214509-001-01-4
- ChemDiv3_000816
- AO-548/10420018
- 53226-42-9
- SR-01000410759-1
- HMS1475F02
- ZLDFSUZIEYDGHD-UHFFFAOYSA-N
- N-cyclopentylbenzamide
- SCHEMBL161227
-
- Inchi: 1S/C12H15NO/c14-12(10-6-2-1-3-7-10)13-11-8-4-5-9-11/h1-3,6-7,11H,4-5,8-9H2,(H,13,14)
- InChI Key: ZLDFSUZIEYDGHD-UHFFFAOYSA-N
- SMILES: O=C(C1C=CC=CC=1)NC1CCCC1
Computed Properties
- Exact Mass: 189.11545
- Monoisotopic Mass: 189.115364102g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 191
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.5
- Topological Polar Surface Area: 29.1Ų
Experimental Properties
- PSA: 29.1
Benzamide, N-cyclopentyl- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-7431622-0.1g |
N-cyclopentylbenzamide |
53226-42-9 | 95.0% | 0.1g |
$58.0 | 2025-03-11 | |
| Enamine | EN300-7431622-0.25g |
N-cyclopentylbenzamide |
53226-42-9 | 95.0% | 0.25g |
$83.0 | 2025-03-11 | |
| Enamine | EN300-7431622-0.5g |
N-cyclopentylbenzamide |
53226-42-9 | 95.0% | 0.5g |
$153.0 | 2025-03-11 | |
| Enamine | EN300-7431622-1.0g |
N-cyclopentylbenzamide |
53226-42-9 | 95.0% | 1.0g |
$228.0 | 2025-03-11 | |
| Enamine | EN300-7431622-2.5g |
N-cyclopentylbenzamide |
53226-42-9 | 95.0% | 2.5g |
$446.0 | 2025-03-11 | |
| Enamine | EN300-7431622-5.0g |
N-cyclopentylbenzamide |
53226-42-9 | 95.0% | 5.0g |
$660.0 | 2025-03-11 | |
| Enamine | EN300-7431622-10.0g |
N-cyclopentylbenzamide |
53226-42-9 | 95.0% | 10.0g |
$978.0 | 2025-03-11 | |
| Enamine | EN300-7431622-0.05g |
N-cyclopentylbenzamide |
53226-42-9 | 95.0% | 0.05g |
$36.0 | 2025-03-11 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1330546-100mg |
n-Cyclopentylbenzamide |
53226-42-9 | 98% | 100mg |
¥1328.00 | 2024-05-10 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1330546-250mg |
n-Cyclopentylbenzamide |
53226-42-9 | 98% | 250mg |
¥1788.00 | 2024-05-10 |
Benzamide, N-cyclopentyl- Related Literature
-
David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
-
Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
-
Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
-
Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
-
Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
Additional information on Benzamide, N-cyclopentyl-
Comprehensive Overview of Benzamide, N-cyclopentyl- (CAS No. 53226-42-9): Properties, Applications, and Industry Insights
Benzamide, N-cyclopentyl- (CAS No. 53226-42-9) is a specialized organic compound belonging to the benzamide derivatives family. Its molecular structure features a cyclopentyl group attached to the nitrogen atom of the benzamide core, which contributes to its unique physicochemical properties. This compound has garnered attention in pharmaceutical and agrochemical research due to its potential as a building block for bioactive molecules. Recent studies highlight its relevance in drug discovery and material science, aligning with growing interest in sustainable chemistry and green synthesis methodologies.
The synthesis of N-cyclopentyl benzamide typically involves the condensation of cyclopentylamine with benzoyl chloride or its derivatives under controlled conditions. Researchers emphasize its stability under ambient temperatures and solubility in common organic solvents like ethanol and dichloromethane, making it practical for laboratory applications. With a molecular formula of C12H15NO and a molar mass of 189.26 g/mol, this compound exhibits a melting point range of 98-102°C, as documented in chemical databases such as PubChem and Reaxys.
In the context of current industry trends, Benzamide, N-cyclopentyl- has been explored for its role in developing kinase inhibitors and G-protein-coupled receptor (GPCR) modulators. These applications resonate with the surge in demand for targeted therapies and precision medicine. Notably, its structural motif appears in patents related to neurodegenerative disease research, addressing widespread public interest in conditions like Alzheimer's and Parkinson's. The compound's lipophilicity (LogP ≈ 2.5) also makes it valuable for optimizing blood-brain barrier permeability in CNS drug design.
From an analytical chemistry perspective, 53226-42-9 can be characterized using techniques like HPLC (reverse-phase C18 columns), GC-MS, and NMR spectroscopy. The 1H-NMR spectrum typically shows distinctive peaks at δ 7.8-7.9 ppm (aromatic protons) and δ 4.5-4.7 ppm (cyclopentyl CH-N). These spectral features aid in quality control during production, a critical aspect given the compound's use in high-throughput screening platforms. Laboratories frequently inquire about purity standards (>97% by HPLC) and storage conditions (recommended at 2-8°C under inert atmosphere) in technical forums.
Environmental and regulatory compliance data for N-cyclopentyl benzamide indicate low ecotoxicity (OECD 301D classification), aligning with the green chemistry principles emphasized in modern chemical manufacturing. The compound's biodegradability profile makes it preferable over persistent alternatives, responding to industry shifts toward EPA-compliant intermediates. Safety data sheets recommend standard organic lab precautions—avoiding inhalation and using PPE—though it doesn't appear on major restricted substances lists.
Emerging applications include its use in crystal engineering for designing pharmaceutical cocrystals, a hot topic in solid-state chemistry. The hydrogen-bonding capability of the amide group enables the creation of novel crystalline forms with improved solubility—a key parameter in formulation development. This connects to frequent search queries about API polymorphism and drug bioavailability enhancement strategies.
Commercial availability of CAS 53226-42-9 through chemical suppliers typically ranges from gram to kilogram scales, with pricing influenced by batch purity and custom synthesis requirements. Procurement specialists often compare lead times and technical support options between vendors, reflecting the compound's niche but growing market. Recent supply chain analyses show stable production among specialty chemical manufacturers in North America and Asia.
Future research directions may explore catalytic amidation routes to produce Benzamide, N-cyclopentyl- more sustainably, leveraging transition metal catalysts or enzyme-mediated processes. Such innovations would address both cost-efficiency concerns and the pharmaceutical industry's push toward carbon-neutral synthesis. These developments align with frequently searched topics like flow chemistry and continuous manufacturing in process chemistry circles.
53226-42-9 (Benzamide, N-cyclopentyl-) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)